(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol
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Overview
Description
The compound (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol involves several steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine core, the introduction of the benzimidazole moiety, and the cyclopentane ring construction. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group on the pyrrolo[2,1-f][1,2,4]triazine core can be reduced to an amine.
Substitution: The amino group on the pyrrolo[2,1-f][1,2,4]triazine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have therapeutic potential due to its ability to interact with specific molecular targets. Research could focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure and functional groups make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, benzimidazole-containing molecules, and cyclopentane-based compounds. Examples include trifluorotoluene , ethyl 3-(furan-2-yl)propionate , and bromomethyl methyl ether .
Uniqueness
The uniqueness of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol lies in its combination of multiple functional groups and stereochemistry
Properties
Molecular Formula |
C32H45N7O2 |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C32H45N7O2/c1-18(2)38(16-20-14-23(30(41)29(20)40)26-9-10-27-31(33)34-17-35-39(26)27)22-12-19(13-22)6-11-28-36-24-8-7-21(32(3,4)5)15-25(24)37-28/h7-10,15,17-20,22-23,29-30,40-41H,6,11-14,16H2,1-5H3,(H,36,37)(H2,33,34,35)/t19?,20-,22?,23+,29-,30+/m1/s1 |
InChI Key |
RKRUMZCAPLOLQM-VVFFZKGRSA-N |
Isomeric SMILES |
CC(C)N(C[C@H]1C[C@H]([C@@H]([C@@H]1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C |
Canonical SMILES |
CC(C)N(CC1CC(C(C1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
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